molecular formula C23H18O4 B14471788 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- CAS No. 66064-61-7

1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)-

Cat. No.: B14471788
CAS No.: 66064-61-7
M. Wt: 358.4 g/mol
InChI Key: GQLYGAHCVICOGX-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of two methoxyphenyl groups attached to an indene-dione core, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- typically involves the following steps:

  • Synthetic Routes and Reaction Conditions

      Step 1: Bis(4-methoxyphenyl)methanone and (4-bromophenyl)(phenyl)methanone are reacted with zinc powder in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The mixture is cooled to 0°C, and titanium tetrachloride (TiCl4) is added dropwise. The reaction mixture is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane.

      Step 2: The product from Step 1 is further reacted with bis(pinacolato)diboron, palladium(II) chloride (Pd(dppf)Cl2), and potassium acetate (KOAc) in 1,4-dioxane. The reaction mixture is heated to 100°C and stirred for 24 hours.

  • Industrial Production Methods

    • Industrial production methods for this compound typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
  • Substitution

    • The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
  • Common Reagents and Conditions

    • Typical reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (amines, thiols). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
  • Major Products Formed

    • The major products formed from these reactions include quinones, reduced derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- has a wide range of scientific research applications:

  • Chemistry

    • The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules for various applications.
  • Biology

    • It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein interactions.
  • Medicine

    • The compound has potential therapeutic applications, including its use as a precursor for drug development and as a probe for studying disease mechanisms.
  • Industry

    • In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- involves its interaction with molecular targets and pathways:

  • Molecular Targets

    • The compound can interact with various enzymes and proteins, leading to inhibition or modulation of their activity.
  • Pathways Involved

    • It may affect signaling pathways, metabolic pathways, and other cellular processes, depending on the specific biological context and target.

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Compounds such as 1H-Indene-1,3(2H)-dione, 2,2-bis(4-hydroxyphenyl)- and 1H-Indene-1,3(2H)-dione, 2,2-bis(4-chlorophenyl)- share structural similarities but differ in their substituent groups.
  • Uniqueness

    • The presence of methoxy groups in 1H-Indene-1,3(2H)-dione, 2,2-bis(4-methoxyphenyl)- imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from its analogs.

Properties

CAS No.

66064-61-7

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

2,2-bis(4-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C23H18O4/c1-26-17-11-7-15(8-12-17)23(16-9-13-18(27-2)14-10-16)21(24)19-5-3-4-6-20(19)22(23)25/h3-14H,1-2H3

InChI Key

GQLYGAHCVICOGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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